3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

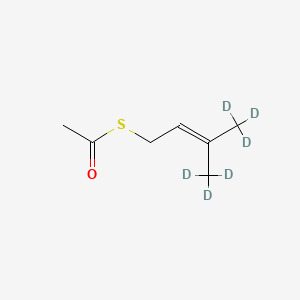

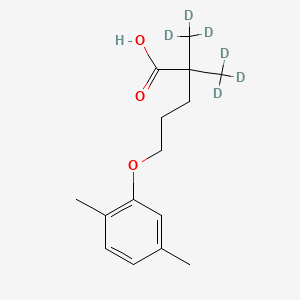

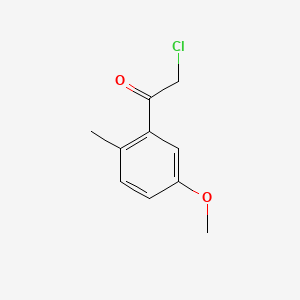

“3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10” is an isotopically labeled ethoxybenzoate . It is also known as "Ethyl 4-Carboxymethyl-2-ethoxybenzoate-d10" . This compound is a key intermediate for the synthesis of Repaglinide, an oral hypoglycemic agent .

Synthesis Analysis

The synthesis of “this compound” is industrially advantageous . It is a key intermediate for the synthesis of Repaglinide .Molecular Structure Analysis

The molecular formula of “this compound” is C13H6D10O5 . It has a molecular weight of 262.32 .Chemical Reactions Analysis

“this compound” is a key intermediate for the synthesis of Repaglinide .Physical and Chemical Properties Analysis

“this compound” is a solid . It is soluble in Dichloromethane, Ether, and Methanol . It should be stored at -20° C .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid-d10 is synthesized through various chemical processes, including esterification, etherification, and carboxylation. For example, a study by Mi (2006) demonstrated its synthesis from 4-methylsalicylic acid with an overall yield of 58% Mi, 2006.

Anti-Oxidation Activities : There's research exploring the anti-oxidation activities of similar phenyl acetic acid derivatives. Ren (2004) investigated the anti-oxidation activities of (3-hydroxy-4-methoxy phenyl) acetic acid, highlighting its potential in this field Ren, 2004.

Medicinal Chemistry and Pharmacology

Role in Drug Synthesis : This compound serves as a key intermediate in the preparation of various pharmaceuticals. Salman et al. (2002) reported its use as a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent Salman et al., 2002.

Application in Enzyme Inhibition : It has been used in the synthesis of compounds with angiotensin-converting enzyme (ACE) inhibitory activities. Yanagisawa et al. (1987, 1988) synthesized derivatives of this compound and evaluated their ACE inhibitory activities, finding potent inhibition in vitro Yanagisawa et al., 1987, Yanagisawa et al., 1988.

Analytical Chemistry

- Quantification in Biological Samples : It's used in the quantification of certain compounds in plasma and urine. Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for the quantification of a new angiotensin converting enzyme inhibitor and its active metabolite, where this compound played a role Kaiser et al., 1987.

作用機序

Target of Action

The primary targets of 3-Ethoxy-4-(ethoxycarbonyl)phenyl Acetic Acid-d10 are currently unknown. This compound is an isotopically labeled ethoxybenzoate , and its targets may be similar to those of ethoxybenzoate derivatives.

Mode of Action

As an isotopically labeled ethoxybenzoate , it may interact with its targets in a similar manner to other ethoxybenzoate derivatives. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.

Result of Action

As an isotopically labeled ethoxybenzoate , its effects may be similar to those of ethoxybenzoate derivatives.

特性

IUPAC Name |

2-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(1,1,2,2,2-pentadeuterioethoxycarbonyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGSESBEJUHCES-MWUKXHIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747740 |

Source

|

| Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-24-2 |

Source

|

| Record name | (3-[(~2~H_5_)Ethyloxy]-4-{[(~2~H_5_)ethyloxy]carbonyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)